6-Piperazinophenanthridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17N3 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
6-piperazin-1-ylphenanthridine |
InChI |
InChI=1S/C17H17N3/c1-2-7-15-13(5-1)14-6-3-4-8-16(14)19-17(15)20-11-9-18-10-12-20/h1-8,18H,9-12H2 |
InChI Key |
CHRKYIPLMABLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Synonyms |
6-(piperazin-1-yl)phenanthridine |
Origin of Product |
United States |
Rationale for Investigating 6 Piperazinophenanthridine As a Research Probe
Strategic Approaches to Phenanthridine Core Synthesis
The construction of the phenanthridine core can be broadly categorized into classical cyclization reactions and modern transition metal-catalyzed methodologies.
Classical Cyclization Reactions for Phenanthridine Construction
Traditional methods for phenanthridine synthesis have been foundational in heterocyclic chemistry, relying on intramolecular cyclization reactions often conducted under harsh conditions.
The Pictet-Hubert reaction, first reported in 1896, involves the dehydrative cyclization of N-acyl-ortho-xenylamines (N-acyl derivatives of 2-aminobiphenyl) to form the phenanthridine ring system. google.com This reaction is typically carried out at high temperatures using a dehydrating agent such as zinc chloride or phosphorus pentoxide. acs.orgnih.gov The reaction proceeds through the formation of an electrophilic intermediate that undergoes intramolecular electrophilic attack on the adjacent aromatic ring, followed by dehydration to yield the phenanthridine core. google.com
Despite its historical significance, the Pictet-Hubert reaction often suffers from low yields and the requirement for high reaction temperatures. google.com
Table 1: Examples of Phenanthridine Synthesis via Pictet-Hubert Reaction
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-formyl-2-aminobiphenyl | Zinc Chloride | 250-300°C | Phenanthridine | Not Stated | nih.gov |
In 1931, Morgan and Walls introduced a significant improvement to the Pictet-Hubert reaction by utilizing phosphorus oxychloride (POCl₃) in a high-boiling solvent like nitrobenzene. google.comgoogle.com This modification, now known as the Morgan-Walls reaction, generally provides higher yields of phenanthridines under less forcing conditions compared to the original Pictet-Hubert protocol. google.comwikipedia.org The reaction involves the cyclodehydration of N-acyl-o-aminobiphenyls. google.com More recent advancements have employed trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in combination with a pyridine (B92270) derivative, allowing for even milder reaction conditions. Current time information in Bangalore, IN.vulcanchem.comchemrxiv.org
Table 2: Examples of Phenanthridine Synthesis via Morgan-Walls Reaction and its Enhancements
| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Formamidobiphenyl | POCl₃ | Nitrobenzene | Phenanthridine | 42 | google.com |
Pyrolytic methods represent one of the earliest strategies for synthesizing the phenanthridine skeleton. This approach involves the high-temperature decomposition of suitable precursors. For instance, the pyrolysis of the condensation product of benzaldehyde (B42025) and aniline (B41778) was the method used for the initial synthesis of phenanthridine. google.com Another example is the pyrolysis of N-benzylideneanilines at temperatures ranging from 600-800°C. google.com These methods, however, are often characterized by low yields and the formation of numerous side products due to the harsh reaction conditions. google.com
Morgan–Walls Reaction Enhancements
Modern Transition Metal-Catalyzed Syntheses of Phenanthridines
The limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, have driven the development of more efficient and versatile synthetic routes. acs.org Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the construction of the phenanthridine core. acs.orgbeilstein-journals.org
Palladium-catalyzed C-H activation has become a prominent strategy for the synthesis of phenanthridines. beilstein-journals.org These methods often involve the intramolecular coupling of two C-H bonds or the coupling of a C-H bond with a C-X (where X is a halide) bond, leading to the formation of the central heterocyclic ring. These reactions offer several advantages, including high efficiency, good functional group tolerance, and the use of readily available starting materials. researchgate.netlibretexts.org
One common approach involves a palladium-catalyzed cascade reaction, such as a Suzuki cross-coupling followed by an intramolecular C-H amination or cyclization. researchgate.net For example, substituted phenanthridines can be synthesized in a one-pot procedure from 2-acylphenyl triflates or halides and 2-(Boc-amino)benzeneboronic acid pinacol (B44631) ester. acs.org
Table 3: Examples of Palladium-Catalyzed Phenanthridine Synthesis
| Starting Materials | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Acylphenyl triflates/halides, 2-(Boc-amino)benzeneboronic acid pinacol ester | Pd(PPh₃)₄ | Base, 85-120°C | Substituted Phenanthridines | Good | acs.org |
| N-(2-Haloaryl)imines | Pd(OAc)₂ / PCy₃ | Cs₂CO₃, THF | Phenanthridine derivatives | Good | beilstein-journals.org |
| Substituted aromatic ketoximes, Aryl iodides | Pd(OAc)₂ | Ag₂O, ZnBr₂ | Substituted Phenanthridines | Good to Excellent | beilstein-journals.org |
Synthesis of this compound
The introduction of a piperazine moiety at the 6-position of the phenanthridine core is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 6-halophenanthridine, such as 6-chlorophenanthridine, with piperazine or a substituted piperazine. The electron-deficient nature of the C6 position in the phenanthridine ring facilitates the attack by the nucleophilic piperazine.
For example, 6-(4-Methylpiperazin-1-yl)phenanthridine can be synthesized from 6-chlorophenanthridine and 4-methylpiperazine.
Chemical Derivatization of this compound
The piperazine moiety in this compound offers a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. These derivatizations can be broadly categorized based on the reaction at the piperazine nitrogens.
A significant derivatization pathway involves the formation of fused polycyclic systems. For instance, pyrazino[1,2-f]phenanthridine derivatives can be synthesized from phenanthridine precursors. A patent describes the preparation of 3-methyl-10-chloro-piperazinophenanthridine-monohydrochloride, highlighting the potential for substitution on both the piperazine and phenanthridine rings. Another patent details the synthesis of 1,2-diketo-2,3,4,4a-tetrahydro-1H-pyrazino-[1,2-f]-phenanthridine, which can be further reduced to the corresponding tetrahydro-pyrazino-phenanthridine. google.com
Table 4: Potential Derivatizations of the Piperazine Moiety in this compound
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halides (e.g., methyl iodide) | N-Alkyl-6-piperazinophenanthridines |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-6-piperazinophenanthridines |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl-6-piperazinophenanthridines |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | N-Carbamoyl/N-Thiocarbamoyl derivatives |
| Sulfonamide Formation | Sulfonyl chlorides | N-Sulfonyl-6-piperazinophenanthridines |
Suzuki Coupling and Related Cross-Coupling Methods
Radical-Mediated and Photochemical Cyclization Routes for Phenanthridines
Radical and photochemical reactions offer alternative and often milder conditions for the synthesis of the phenanthridine core. nih.govbeilstein-journals.org These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the central ring of the phenanthridine. beilstein-journals.org
A prominent radical-based strategy involves the insertion of a radical into an isonitrile group on a biphenyl (B1667301) precursor. rsc.org This generates an imidoyl radical intermediate which then cyclizes to form the phenanthridine ring. acs.orgacs.org Various radical precursors can be used, allowing for the introduction of a wide range of substituents at the 6-position of the phenanthridine. rsc.org For instance, the use of difluoromethylborates as a source of difluoromethyl radicals leads to the formation of 6-(difluoromethyl)phenanthridines. acs.orgresearchgate.netnih.gov The reaction is believed to proceed via a radical cascade involving the addition of the oxidatively generated radical to the isonitrile, followed by homolytic aromatic substitution. researchgate.net
Photochemical methods, particularly those involving UV light, provide another avenue for phenanthridine synthesis. mdpi.com One such method is the oxidative photocyclization of aromatic Schiff bases, which can be performed in the presence of an acid and a radical scavenger like TEMPO to improve reaction rates and yields. mdpi.com Another approach involves the UV irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes. nih.govbeilstein-journals.orgnih.gov This reaction is thought to proceed through the formation of an iminyl radical, which then undergoes intramolecular cyclization. nih.govbeilstein-journals.org A key feature of this method is the ability to use a methoxy (B1213986) group as a leaving group during the cyclization process. d-nb.info The efficiency of the reaction can be influenced by the position of substituents on the aromatic rings. beilstein-journals.org
A combination of microwave irradiation and photochemical methods has also been explored. beilstein-journals.orgnih.gov For example, a microwave-mediated intramolecular Diels-Alder cyclization can be followed by UV-light-induced oxidation to yield the final phenanthridine product. beilstein-journals.orgnih.gov
Isonitrile Insertion and Imidoyl Radical Intermediates
Introduction of the Piperazine Moiety into the Phenanthridine Scaffold
Once the phenanthridine core is synthesized, the next step is the introduction of the piperazine ring at the 6-position. This is typically achieved through a nucleophilic substitution reaction.
General Synthetic Protocols for Piperazine Integration
The most common method for introducing the piperazine moiety involves the reaction of a 6-halophenanthridine, often 6-chlorophenanthridine, with piperazine or a suitable piperazine derivative. This reaction is a nucleophilic aromatic substitution where the piperazine nitrogen acts as the nucleophile, displacing the halogen atom at the 6-position of the phenanthridine ring.
In a typical procedure, 6-chlorophenanthridine is reacted with an excess of piperazine in a suitable solvent. The reaction may be heated to facilitate the substitution. The resulting 6-(piperazin-1-yl)phenanthridine can then be isolated and purified. This intermediate serves as a versatile scaffold for further derivatization, such as the synthesis of amide and sulphonamide analogues by reacting the secondary amine of the piperazine ring with various acyl chlorides or sulfonyl chlorides. nih.gov
Specific Routes for 6-(Piperazin-1-yl)phenanthridine Construction
The primary and most direct method for constructing 6-(piperazin-1-yl)phenanthridine involves a nucleophilic substitution reaction. This process typically starts from a precursor, 6-chlorophenanthridine, which is reacted with piperazine.
The synthesis of the crucial intermediate, 6-chlorophenanthridine, often begins with 9H-fluoren-9-one. nih.gov This starting material is first converted to 9H-fluoren-9-one oxime using hydroxylamine (B1172632) hydrochloride. nih.gov Following this, a Beckmann rearrangement is induced using reagents like polyphosphoric acid and phosphorus pentoxide (P₂O₅) to yield phenanthridin-6(5H)-one. nih.gov The final step to obtain the chloro-intermediate is a dehydration-monochlorination reaction, commonly achieved by refluxing the phenanthridinone with phosphorus oxychloride (POCl₃), sometimes in the presence of a base like N,N-dimethylaniline. nih.govmdpi.com This process has been reported to achieve a yield of 92%. mdpi.com
Once 6-chlorophenanthridine is obtained, it is reacted with an excess of piperazine in a suitable solvent, such as acetonitrile, to yield the target compound, 6-(piperazin-1-yl)phenanthridine.
Derivatization Strategies for this compound Analogues
The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic development of various analogues. The primary strategies for derivatization focus on the functionalization of the exocyclic piperazine nitrogen, as well as modifications to the core phenanthridine ring structure.
Synthesis of Amide and Sulphonamide Analogues
A significant number of analogues have been created by forming amide and sulphonamide bonds at the N4 position of the piperazine ring. nih.gov To synthesize these derivatives, the parent 6-(piperazin-1-yl)phenanthridine is reacted with a variety of substituted acid chlorides or sulfonyl chlorides. nih.gov
The reaction is typically carried out in a basic medium to neutralize the hydrogen chloride gas formed as a byproduct. Common bases used for this purpose include triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), with dichloromethane (B109758) (DCM) or a similar aprotic solvent serving as the reaction medium. This approach has led to the successful synthesis of a large series of thirty-three novel amide and sulphonamide derivatives for screening purposes. nih.gov
Table 1: Examples of Synthesized 6-(Piperazin-1-yl)phenanthridine Analogues This table is interactive and based on data from cited research.
| Derivative Type | Reagent Class | Resulting Compound Class | Reference |
|---|---|---|---|
| Amide | Substituted Acid Chlorides | 6-(4-(Aroyl/Alkyl)piperazin-1-yl)phenanthridine | nih.gov |
| Sulphonamide | Substituted Sulfonyl Chlorides | 6-(4-(Aryl/Alkylsulfonyl)piperazin-1-yl)phenanthridine | nih.gov |
Exploration of Substituents at Piperazine Nitrogen Atoms
Beyond amides and sulfonamides, the secondary amine of the piperazine ring is a key site for introducing a wide array of substituents. nih.gov One prominent strategy involves a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. researchgate.net This method is used to synthesize 1,2,3-triazole-containing analogues. nih.gov The synthesis begins by reacting 6-(piperazin-1-yl)phenanthridine with propargyl bromide to introduce an alkyne functionality onto the piperazine nitrogen. This propargylated intermediate is then reacted with various organic azides to form the desired triazole-linked phenanthridine derivatives. nih.govresearchgate.net
Other modifications at this position include the addition of simple alkyl groups or more complex aryl moieties, significantly altering the steric and electronic properties of the molecule. researchgate.net
Structural Modifications to the Phenanthridine Ring System
Modifications to the phenanthridine ring itself, while less common in the context of this compound derivatization, represent a viable strategy for creating structural diversity. Synthetic routes that build the phenanthridine core from scratch allow for the incorporation of substituents onto the aromatic rings. beilstein-journals.org
One such approach involves the radical-mediated synthesis from benzotriazole (B28993) derivatives, which can yield 6-arylphenanthridines. beilstein-journals.org Another method is the palladium-catalyzed intramolecular cyclization of N-(ortho-halobenzyl)arylamines. beilstein-journals.org More advanced one-pot syntheses can produce phenanthridine-6-carboxylates from 2-aminobiphenyls and α-bromoacetic acid, which could then be converted to amides before the introduction of the piperazine moiety. researchgate.net These methods provide pathways to introduce functional groups at various positions on the phenanthridine skeleton, which could subsequently be elaborated.
Optimization and Efficiency in this compound Synthesis
Yield Enhancement Studies
For phenanthridine-based compounds, yield enhancement studies often focus on optimizing reaction conditions such as the catalyst, solvent, and temperature. mdpi.com The synthesis of indolo[1,2-f]phenanthridine from 6-chlorophenanthridine, a closely related process, has been explored under solvent-free conditions. researchgate.net This approach, which is more ecologically sound, resulted in a 20% yield, while conducting the cyclization in a tetrahydrofuran (B95107) (THF) solvent increased the yield to 26%. researchgate.net
Green Chemistry and Eco-Compatible Methodologies in Phenanthridine Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like phenanthridine. semanticscholar.org Traditional methods for phenanthridine synthesis often involve harsh reaction conditions, toxic reagents, and the use of transition-metal catalysts, which can lead to problematic metal residues. sioc-journal.cn Consequently, there is a significant and growing interest in developing more environmentally sustainable and user-friendly methods for the synthesis of phenanthridines and their derivatives. sioc-journal.cnsciforum.net
Visible-Light-Induced Synthesis
Visible light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. scispace.com It offers a green alternative to traditional methods that often require high temperatures and harsh reagents. sioc-journal.cn Several studies have reported the successful synthesis of phenanthridine derivatives using visible light.
One such method involves the visible light-induced metal-free C(sp³)–H phenanthridinylation of simple alkanes with isonitrile, using hydrogen peroxide (H₂O₂) as a sustainable and green oxidant. rsc.org This reaction is notable for its mild conditions and the use of a clean oxidant, producing water as the only byproduct. rsc.org Another approach utilizes visible light in the presence of an organic dye, such as eosin (B541160) B, to generate functional radicals from hydrazines. These radicals are then trapped by 2-isocyanobiphenyls to yield 6-substituted phenanthridines. scispace.com
A metal-free and step-economic synthesis of phenanthridines from 2-biarylmethanamines has also been developed, which relies on iodine-supported intramolecular C–H amination and oxidation under visible light and air. acs.org This method is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents. acs.org Furthermore, a photocatalytic method for synthesizing 6-phosphorylated phenanthridines has been reported, which uses the low-cost rose bengal as a catalyst and air as a sustainable terminal oxidant at room temperature. preprints.org
Metal-Free and Catalyst-Free Approaches
The development of metal-free synthetic routes is a key goal in green chemistry to avoid contamination of the final products with residual metals, which is a significant concern in pharmaceutical applications. sioc-journal.cn Several metal-free methods for phenanthridine synthesis have been successfully developed.
One innovative approach involves the generation of iminyl radicals from acyl oximes using N-heterocyclic carbene (NHC) catalysis, which proceeds without the need for transition metals, oxidants, or light. sioc-journal.cn This method provides a rapid and environmentally benign pathway to a diverse range of phenanthridine derivatives. sioc-journal.cn
Electrochemical methods also offer a green and efficient alternative for the synthesis of phenanthridines. researchgate.net A catalyst- and oxidant-free electrochemical reaction has been reported for the synthesis of 6-aryl phenanthridines. researchgate.net This method relies on the cathodic reduction of in situ-generated aryl diazonium ions. researchgate.net Another electrochemical approach describes the synthesis of phenanthridine phosphine (B1218219) oxides from 2-isocyanobiaryls and diphenylphosphine (B32561) oxides using a manganese catalytic system. beilstein-journals.org
Sustainable Solvents and Reaction Conditions
The choice of solvent plays a crucial role in the environmental impact of a chemical process. Green chemistry encourages the use of safer and more environmentally friendly solvents. In the context of phenanthridine synthesis, researchers have explored the use of deep eutectic solvents (DESs) and ionic liquids as greener reaction media. sciforum.netmdpi.com
A sustainable synthesis of new 6-arylphenanthridines has been achieved through a Pictet-Spengler reaction using a choline (B1196258) chloride/zinc chloride eutectic mixture or [Bmim]PF₆ as the reaction medium. sciforum.net These alternative solvents are often less toxic and more recyclable than traditional organic solvents.
Furthermore, the development of one-pot synthesis and cascade reactions contributes to the greenness of the process by reducing the number of workup and purification steps, thereby saving time, energy, and materials. researchgate.netnih.govmdpi.com For instance, a vanadium(V)-catalyzed one-pot synthesis of 6-arylphenanthridine derivatives has been reported, which proceeds via a sequential Pictet-Spengler-dehydrogenative aromatization cascade under mild, aerobic conditions. mdpi.com
The following table summarizes some of the green and eco-compatible methodologies developed for the synthesis of phenanthridine derivatives.
| Methodology | Catalyst/Reagent | Oxidant | Reaction Conditions | Key Advantages |
| Visible-Light Photocatalysis | Metal-free | Hydrogen Peroxide | Visible light | Sustainable oxidant, mild conditions. rsc.org |
| Eosin B | Aerobic | Visible light | Metal-free, readily available catalyst. scispace.com | |
| Rose Bengal | Air | Room temperature | Low-cost catalyst, sustainable oxidant. preprints.org | |
| Iodine | Air | Visible light | Metal-free, step-economic. acs.org | |
| Metal-Free Catalysis | N-Heterocyclic Carbene (NHC) | None | Metal-free, oxidant-free, light-free | Rapid, environmentally benign. sioc-journal.cn |
| Electrochemical Synthesis | Catalyst-free | None | Electrochemical cell | Avoids external catalysts and oxidants. researchgate.net |
| Manganese | Electrochemical | Undivided cell | Efficient C-P bond formation. beilstein-journals.org | |
| Sustainable Solvents | Choline chloride/zinc chloride or [Bmim]PF₆ | None | - | Greener reaction media. sciforum.net |
| One-Pot Synthesis | Vanadium(V) complex | Aerobic | Mild, aerobic | Cascade reaction, high efficiency. mdpi.com |
Structure Activity Relationship Sar Studies of 6 Piperazinophenanthridine Derivatives
Elucidation of Structural Determinants for Biological Activity in Phenanthridines
The biological activity of phenanthridine-based compounds is intrinsically linked to the substitution patterns on the core heterocyclic ring system. Modifications at various positions can dramatically alter binding affinity and preclinical efficacy through steric, electronic, and hydrophobic interactions.
Influence of Substituents on Phenanthridine (B189435) Ring for Binding Affinity
The nature and position of substituents on the phenanthridine tricycle are primary determinants of binding affinity for biological macromolecules like DNA and proteins. Research has shown that electron-donor properties of substituents at the 3- and 8-positions are particularly important for interactions with nucleic acids. Current time information in Bangalore, IN. For instance, systematic changes to the exocyclic amines of the well-known phenanthridine derivative, ethidium (B1194527) bromide, demonstrated that substituents with weaker electron-donor properties than primary amines led to stronger fluorescence emission, a proxy for certain binding modes. Current time information in Bangalore, IN.
The substituent at the 6-position also has a pronounced influence on binding affinity. A comparative study of substituents at this position revealed that a 4-N,N-diethylaminophenyl group confers a stronger DNA binding affinity than a simple phenyl or methyl group. Current time information in Bangalore, IN. This enhancement is attributed to the control over the twist angle between the 6-phenyl ring and the phenanthridine chromophore in the excited state, which governs non-radiative relaxation. Current time information in Bangalore, IN.
Further studies have explored other positions. For example, a methoxy (B1213986) group at the 4-position of the phenanthridine ring was found to form a hydrogen bond with cysteine residue C172 of the transcription factor ΔFosB. nih.gov In another series developed as DNA-dependent protein kinase (DNA-PK) inhibitors, derivatives with hydroxy or methoxy substituents at C-8 or C-9 retained activity, while substitution at C-7 or with a chloro group at C-7 or C-8 diminished potency. semanticscholar.org This indicates that the C-8 and C-9 positions are permissive to elaboration for improving pharmaceutical properties without sacrificing potency. semanticscholar.org
| Position(s) | Substituent Type | Observed Effect | Target/Assay | Reference |
|---|---|---|---|---|
| 3 and 8 | Electron-donating groups (e.g., amines) | Crucial for DNA binding and fluorescence response. Current time information in Bangalore, IN. | ds-DNA | Current time information in Bangalore, IN. |
| 6 | 4-N,N-diethylaminophenyl | Strongest DNA binding affinity compared to phenyl or methyl. Current time information in Bangalore, IN. | ds-DNA | Current time information in Bangalore, IN. |
| 4 | Methoxy (OMe) | Forms H-bond with C172 of the target protein. nih.gov | ΔFosB | nih.gov |
| 7 | Unspecified or Chloro | Substitution lowered or reduced potency. semanticscholar.org | DNA-PK | semanticscholar.org |
| 8 and 9 | Hydroxy or Methoxy | Retained inhibitory activity. semanticscholar.org | DNA-PK | semanticscholar.org |
Correlation of Phenanthridine Ring Features with Observed Preclinical Activities
The structural features of the phenanthridine ring are directly correlated with a wide spectrum of preclinical activities, including anticancer, antitubercular, and fluorescent marking capabilities. nih.govbeilstein-journals.org The planar, polyaromatic nature of the phenanthridine system is a key feature that facilitates DNA intercalation, a mechanism central to the cytotoxic activity of many anticancer agents like phenanthriplatin. nih.gov The extended aromatic system allows the molecule to insert between DNA base pairs, causing unwinding and facilitating the formation of covalent DNA adducts. nih.gov
The fluorescence properties, a key preclinical tool, are also highly dependent on the ring's substitution pattern. A general rule has been established from various studies: phenanthridines lacking amino groups are strongly fluorescent in water but are quenched upon DNA binding. Current time information in Bangalore, IN. The presence of a single amino group, typically at position 8, results in a minor change in fluorescence when complexed with DNA. Current time information in Bangalore, IN. In contrast, 3,8-diamino-substituted phenanthridines, like ethidium bromide, exhibit weak fluorescence that is strongly enhanced upon DNA intercalation. Current time information in Bangalore, IN.beilstein-journals.org
Beyond DNA interactions, the phenanthridine scaffold is recognized for its broad biological activity against various pathogens. It is considered a "drug preconception" scaffold due to its presence in numerous compounds with anti-bacterial, anti-malarial, anti-HIV, and anti-plasmodial properties. nih.gov This wide range of activities underscores the versatility of the phenanthridine core in interacting with diverse biological targets.
Impact of Piperazine (B1678402) Substitutions on 6-Piperazinophenanthridine Activity
The introduction of a piperazine ring at the 6-position of the phenanthridine scaffold creates a versatile point for chemical modification. The nature of the substituent on the distal nitrogen of the piperazine ring significantly modulates the compound's biological profile.
Systematic Modification of Piperazine Nitrogen Substituents
Systematic modification of the N-4 nitrogen of the piperazine moiety is a key strategy in optimizing the activity of this compound derivatives. The piperazine ring itself can improve pharmacokinetic properties like water solubility due to the basicity of its nitrogen atoms. nih.govgoogle.co.jp
A significant body of research exists for 6-(piperazin-1-yl)phenanthridine derivatives as antitubercular agents. In one extensive study, thirty-three novel amide and sulphonamide analogues were synthesized and evaluated against Mycobacterium tuberculosis (MTB) H37Rv. nih.gov The modifications on the piperazine nitrogen led to a wide range of potencies, with Minimum Inhibitory Concentrations (MIC) from 1.56 to over 50 μg/mL. nih.gov This demonstrates the profound impact of the piperazine substituent on activity. For example, compounds with a 4-fluorobenzoyl (6m), 2-naphthoyl (6s), or 3,4-dimethoxybenzoyl (7d) group attached to the piperazine nitrogen exhibited excellent anti-tubercular activity with an MIC of 1.56 μg/mL. nih.gov In contrast, other substitutions resulted in moderate or good activity, highlighting a clear structure-activity relationship. nih.gov
In a different therapeutic context, the replacement of a carboxyl group with a piperidine (B6355638) ring on a phenanthridine scaffold yielded a compound (ZL0220) with moderate inhibitory activity against the transcription factor ΔFosB, with IC₅₀ values around 55-58 μM. nih.gov This again underscores that the nature of the group attached to the core via the piperazine (or a similar cyclic amine) is critical for specific protein-ligand interactions.
| Compound ID | Substituent on Piperazine Nitrogen | Linkage | MIC vs. M. tuberculosis H37Rv (μg/mL) | Reference |
|---|---|---|---|---|
| 6m | 4-Fluorobenzoyl | Amide | 1.56 | nih.gov |
| 6s | 2-Naphthoyl | Amide | 1.56 | nih.gov |
| 7d | 3,4-Dimethoxybenzenesulphonyl | Sulphonamide | 1.56 | nih.gov |
| 6b | 4-Methylbenzoyl | Amide | 3.13 | nih.gov |
| 6e | 4-Methoxybenzoyl | Amide | 3.13 | nih.gov |
| 7h | 4-Fluorobenzenesulphonyl | Sulphonamide | 3.13 | nih.gov |
| 6l | 3-Fluorobenzoyl | Amide | 6.25 | nih.gov |
| 7b | 4-Methylbenzenesulphonyl | Sulphonamide | 6.25 | nih.gov |
Analysis of Linker Chemistries and Spacers for Modulating Interaction Profiles
The chemical nature of the linker connecting the phenanthridine core to other functionalities, including the piperazine ring itself, is crucial for activity. This includes the size, flexibility, and chemical properties of the linker.
A direct comparison between piperazine and homopiperazine (B121016) (a seven-membered ring) linked to a pyridinyl benzamide (B126) scaffold showed that the piperazine analogues were significantly more active as anti-tubercular agents. rsc.org With the exception of one bromo-substituted compound, all other homopiperazine derivatives were found to be inactive, suggesting that the specific geometry and size of the six-membered piperazine ring are optimal for this particular target interaction. rsc.org
Studies on other classes of compounds provide principles that can be applied here. For instance, research on quinoline-tetrazole hybrids showed that the activity and cytotoxicity were strongly influenced by the linker's chain length, basicity, and substitution pattern. mdpi.com The introduction of an additional ethyl linker to increase the distance between the two key pharmacophores had a significant impact on the resulting biological activity. mdpi.com Similarly, in a series of vindoline-piperazine conjugates, various types of linkers were used to attach the piperazine moiety, enabling a preliminary study of how the linker influences anticancer activity. mdpi.com These findings collectively suggest that the linker is not merely a passive spacer but an active component of the pharmacophore that must be optimized for length, rigidity, and chemical functionality to ensure proper orientation and interaction with the biological target.
SAR in the Context of Specific Preclinical Targets
The structure-activity relationships of this compound derivatives are best understood when examined in the context of their specific molecular targets.
Antitubercular Agents: As detailed in section 3.2.1, the SAR for antitubercular 6-piperazinophenanthridines is well-defined. The target is Mycobacterium tuberculosis. The key SAR findings indicate that a this compound core is essential, and the activity is finely tuned by the amide or sulphonamide substituent on the piperazine ring. nih.gov Electron-withdrawing groups (like fluoro) and bulky aromatic systems (like naphthoyl) on the terminal end of the molecule tend to enhance potency. nih.gov Furthermore, the six-membered piperazine ring appears superior to the seven-membered homopiperazine ring for this activity. rsc.org
Protein-Targeting Agents: Phenanthridine derivatives have also been developed to target specific proteins. In the case of ΔFosB, a transcription factor implicated in addiction, a phenanthridine analogue (ZL0220) featuring a piperidine ring at the 6-position (via a linker) was identified as a moderate inhibitor of protein-DNA complex formation. nih.gov The SAR for this target showed that aromatizing a tetrahydroquinoline scaffold to a phenanthridine and replacing a carboxyl group with piperidine were key steps in achieving activity. nih.gov This highlights that the this compound scaffold can be adapted to target protein-protein or protein-DNA interfaces, with the piperazine substituent being critical for engaging specific pockets on the protein surface.
Mechanistic Investigations of 6 Piperazinophenanthridine Biological Interactions Preclinical
Molecular Target Identification and Validation
Preclinical research into the biological activities of 6-piperazinophenanthridine and its derivatives has primarily focused on elucidating their mechanisms of action at the molecular level. These investigations have identified key interactions with nucleic acids and enzymes, providing a foundation for understanding their therapeutic potential.
Receptor Binding and Modulation Studies
The preclinical evaluation of drug candidates often includes receptor binding assays to determine their affinity and selectivity for specific biological targets. nih.govmerckmillipore.com These studies are crucial for understanding the pharmacological profile of a compound. While the primary focus for this compound derivatives has been on DNA and related enzymes, the piperazine (B1678402) moiety itself is a common scaffold in medicinal chemistry known to interact with various receptors. drugbank.com
Radioligand binding assays are a common method used to characterize receptor interactions. nih.govfrontiersin.org These assays measure the displacement of a radiolabeled ligand from its receptor by a test compound, allowing for the determination of binding affinity (Ki or IC50 values). nih.govmdpi.com For example, studies on various compounds have utilized this technique to determine their binding profiles at different receptors, such as 5-HT6 receptors and sigma receptors. nih.govfrontiersin.org While specific receptor binding studies for this compound are not extensively detailed in the provided context, the general principles of these preclinical investigations are well-established for related structures and would be a logical step in the comprehensive evaluation of this compound class. nih.govnih.gov
Based on a comprehensive search for scientific literature, there is currently insufficient publicly available preclinical data to generate a detailed article on "this compound" that strictly adheres to the requested outline.
The specific topics mandated by the outline are:
Kinetic and Thermodynamic Aspects of Ligand-Target Binding
Energetic Contributions to Binding Interactions
Searches for "this compound" did not yield specific research findings related to its modulation of the Wnt/β-catenin pathway, its distribution within cells, its binding kinetics (association and dissociation rates), or the thermodynamic forces driving its interaction with biological targets.
While general information on these topics (such as the function of the Wnt pathway kegg.jpwikipathways.org, methods for kinetic analysis giffordbioscience.comfidabio.com, and principles of binding thermodynamics rsc.org) is available, applying this to "this compound" without specific experimental data would be speculative and would not meet the required standard of scientific accuracy. Similarly, data on related but distinct molecules, such as piperine (B192125) nih.gov or other phenanthridine (B189435) derivatives in different contexts mdpi.com, cannot be substituted to describe the specific actions of this compound.
Therefore, the generation of a thorough and scientifically accurate article focusing solely on the requested aspects of this compound is not possible at this time due to the absence of the necessary preclinical data in the public domain.
Preclinical Biological Evaluation of 6 Piperazinophenanthridine and Analogues
In Vitro Efficacy Assessments
Antimycobacterial Activity Against Relevant Strains (e.g., Mycobacterium tuberculosis H37Rv)
A significant area of investigation for 6-piperazinophenanthridine analogues has been their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of novel 6-(piperazin-1-yl)phenanthridine amide and sulphonamide analogues have been synthesized and evaluated for their in vitro antimycobacterial activity against the H37Rv strain. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1.56 to ≥50 μg/mL. nih.gov
Within this series, several compounds demonstrated notable activity. For instance, compounds 6m , 6s , and 7d were found to have excellent anti-tubercular activity with a MIC of 1.56 μg/mL. nih.gov Others, such as 6b , 6e , 6k , 6n , 7h , 7i , and 7n , showed good activity with a MIC of 3.13 μg/mL, while a further six compounds exhibited moderate activity at a MIC of 6.25 μg/mL. nih.gov These findings underscore the potential of the this compound scaffold as a source of new anti-tuberculosis agents. nih.govnih.gov
Table 1: Antimycobacterial Activity of this compound Analogues against M. tuberculosis H37Rv
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| 6m, 6s, 7d | 1.56 | Excellent |
| 6b, 6e, 6k, 6n, 7h, 7i, 7n | 3.13 | Good |
| 6l, 6r, 7b, 7f, 7g, 7k | 6.25 | Moderate |
Data sourced from a study on novel amide and sulphonamide derivatives of 6-(piperazin-1-yl)phenanthridine. nih.gov
Broader Spectrum Antimicrobial Profiling
Beyond their antimycobacterial effects, the broader antimicrobial potential of phenanthridine (B189435) and piperazine-containing compounds has been explored. While specific data on the broad-spectrum antibacterial and antifungal activity of this compound itself is limited in the provided search results, related heterocyclic compounds have shown promise. For instance, pyrazoline derivatives, which are also nitrogen-containing heterocyclic compounds, have demonstrated moderate antibacterial and antifungal activities with MIC values ranging from 32-512 μg/mL against various strains. turkjps.org This suggests that the core structures found in this compound may possess a wider range of antimicrobial actions that warrant further investigation.
Antiviral and Antiparasitic Evaluations
The therapeutic potential of phenanthridine and piperazine (B1678402) derivatives extends to antiviral and antiparasitic applications. Although direct studies on this compound for these indications were not prominent in the search results, related compounds have shown activity. For example, piperazine-linked bisbenzamidines have been evaluated for their efficacy against Pneumocystis carinii, the causative agent of Pneumocystis pneumonia. nih.govnih.gov Several of these derivatives were more active and less toxic than the standard drug pentamidine (B1679287) in in vitro assays. nih.gov
Furthermore, the piperazine moiety is a common feature in various antiparasitic drugs. nih.gov For instance, piperaquine, in combination with dihydroartemisinin, is used in antimalarial treatments. nih.gov The structural similarities suggest that this compound and its analogues could be promising candidates for screening against a range of viral and parasitic diseases.
Anticancer and Antiproliferative Studies in Cell Lines
The anticancer properties of phenanthridine and piperazine derivatives are a significant area of research. A related compound, 6(5H)-phenanthridinone, has been shown to modulate the antiproliferative activity of anticancer drugs in lymphoma cell lines. nih.gov Specifically, it potentiated the activity of carmustine (B1668450) in murine lymphoma cells (RDM4) but not in human lymphoma cells (U937). nih.gov
Piperidine (B6355638) derivatives, which share a similar heterocyclic nitrogen-containing ring with piperazine, have also been investigated for their anticancer effects. frontiersin.org For example, a piperidine derivative, CLEFMA, has been identified as a potential anti-lung cancer agent. frontiersin.org Additionally, novel piperidine-based benzamide (B126) derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines, including breast cancer (MDA-MB-436) and colon cancer (SW-620). nih.gov Some of these compounds also exhibited excellent inhibitory activity against PARP-1, a key enzyme in DNA repair. nih.gov
Arylpiperazine derivatives have been explored as potential agents for prostate cancer. nih.gov Several of these compounds showed strong cytotoxic activities against both androgen receptor-rich (LNCaP) and androgen receptor-deficient (PC-3 and DU145) prostate cancer cell lines. nih.gov The antiproliferative effects of various selenium compounds have also been studied in breast cancer cell lines, providing a broader context for the screening of novel compounds. semanticscholar.org
Table 2: Anticancer Activity of a Novel Piperidine-Based Benzamide Derivative (Compound 15d)
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-436 (Breast) | 6.99 ± 2.62 |
Data from a study on novel piperidine-based derivatives as PARP-1 inhibitors. nih.gov
Antioxidant Activity Profiling
The antioxidant potential of chemical compounds is a crucial aspect of their biological evaluation. While specific studies focusing solely on the antioxidant activity of this compound were not found, the broader class of phenolic and heterocyclic compounds are known for these properties. frontiersin.orgjournaljpri.complos.org The evaluation of antioxidant activity is often carried out using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power). frontiersin.orgplos.org These methods help in profiling the ability of a compound to mitigate oxidative stress, which is implicated in numerous diseases. nih.gov
Selectivity and Specificity Studies
The selectivity and specificity of a compound are critical for its therapeutic potential, as they determine its on-target efficacy versus off-target side effects. For this compound and its analogues, selectivity studies are an essential part of the preclinical evaluation. This involves assessing the compound's activity against a panel of related and unrelated biological targets. frontiersin.org For example, in the context of antimycobacterial activity, the cytotoxicity of the compounds against mammalian cell lines, such as mouse macrophages (RAW 264.7), is evaluated to determine a selectivity index. nih.gov This index provides a measure of the compound's toxicity to the host cells relative to its activity against the pathogen.
The broader principles of biological evaluation, as outlined in standards like ISO 10993, emphasize a risk management approach. fda.gov This includes assessing the chemical and physical characteristics of the compound and its potential for unwanted tissue responses. fda.gov While detailed selectivity and specificity data for this compound were not available in the provided search results, it is a fundamental aspect of the drug development process that would need to be thoroughly investigated for any lead compounds.
Comparative Efficacy with Established Research Compounds
Phenanthridine derivatives, particularly those developed as Poly(ADP-ribose) polymerase (PARP) inhibitors, have demonstrated significant efficacy in preclinical studies, often comparable or superior to established research compounds and clinical drugs.
A notable analogue, the phenanthridine-derived PARP inhibitor PJ34 , has shown potent cytotoxic effects against a variety of human cancer cell lines. nih.govresearchgate.net Studies have shown that PJ34 can effectively eradicate human breast cancer cells, including those resistant to doxorubicin. nih.gov It has also demonstrated efficacy against human metastatic lung cancer cell lines (Calu-6, A549, and H460) and various other cancer types, including melanoma, thyroid cancer, and glioblastoma. nih.gov In xenograft models using human pancreatic cancer cells (PANC-1), treatment with PJ34 resulted in a significant reduction in tumor size, with one case showing complete tumor disappearance. nih.gov
In a comparative context, another class of phenanthridine derivatives has been evaluated against the established anticancer drug Etoposide (B1684455) (VP-16). One such derivative, compound 8a , exhibited significantly higher potency in inhibiting the growth of MCF-7 breast cancer cells, with an IC50 value of 0.28 µM compared to Etoposide's IC50 of 15.34 µM against the same cell line. asm.orgnih.gov
| Compound | Cancer Cell Line | Observed Efficacy (IC50) | Comparator | Comparator Efficacy (IC50) | Source |
|---|---|---|---|---|---|
| PJ34 | MCF-7 (Doxorubicin-resistant Breast Cancer) | Complete eradication at 10-20 µM | Doxorubicin | Resistant | nih.gov |
| PJ34 | Calu-6, A549, H460 (Metastatic Lung Cancer) | Eradication at 30 µM | N/A | N/A | nih.gov |
| Compound 8a | MCF-7 (Breast Cancer) | 0.28 µM | Etoposide (VP-16) | 15.34 µM | asm.orgnih.gov |
| Compound 8m | HepG2 (Liver Cancer) | 0.39 µM | Sanguinarine | 3.49 µM | nih.gov |
Off-Target Binding Investigations in Preclinical Systems
The investigation of off-target binding is crucial for understanding the complete pharmacological profile of a compound. For phenanthridine-based PARP inhibitors, studies have revealed interactions with other protein families, particularly kinases.
More recent and comprehensive kinome profiling of clinically approved PARP inhibitors, which share structural similarities with the phenanthridine class, has revealed unique polypharmacological profiles. For instance, rucaparib (B1680265) and niraparib (B1663559) have been shown to inhibit kinases such as DYRK1s, CDK16, and PIM3 at submicromolar concentrations. nih.govicr.ac.uk In contrast, olaparib (B1684210) appears to have a cleaner off-target kinase profile. nih.gov These findings highlight that even within the same class of inhibitors, off-target effects can vary significantly. Such differential kinase pharmacology could explain the varied cellular effects observed among these inhibitors and may have implications for their clinical application. nih.govicr.ac.uk
| Compound | Primary Target Family | Known Off-Targets | Off-Target IC50/Affinity | Source |
|---|---|---|---|---|
| PJ34 | PARP | PIM1 Kinase, PIM2 Kinase | IC50 = 3.7 µM (PIM1), 16 µM (PIM2) | nih.govacs.org |
| Rucaparib | PARP | PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK, CDK16, PIM3, DYRK1B | Micromolar to Submicromolar | nih.govresearchgate.netnih.gov |
| Niraparib | PARP | DYRK1s, CDK16, PIM3 | Submicromolar | nih.govicr.ac.uk |
| Veliparib | PARP | PIM1, CDK9 | Micromolar | nih.gov |
| Olaparib | PARP | Minimal kinase inhibition reported in tested panels | N/A | nih.gov |
In Vitro Models for Biological Mechanism Elucidation
In vitro models are fundamental for dissecting the molecular mechanisms through which a compound exerts its biological effects. For phenanthridine analogues, various cell-based assays have been employed to understand their mode of action.
Cell-Based Assays for Pathway Analysis
Cell-based assays are instrumental in analyzing the cellular pathways affected by a compound. Studies on phenanthridine derivatives have revealed their significant impact on cell cycle progression and apoptosis.
The phenanthridine derivative PJ34 has been shown to induce cell cycle arrest at the G2/M phase in breast cancer cell lines. researchgate.net This arrest is followed by cell death. researchgate.net Further mechanistic studies on other phenanthridine analogues, such as compound 8a , have confirmed the ability to arrest the cell cycle, specifically in the S phase in MCF-7 cells. frontiersin.orgnih.gov This cell cycle arrest is often accompanied by the induction of apoptosis. In the case of compound 8a, apoptosis was mediated through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. frontiersin.orgnih.gov This modulation of key apoptotic proteins suggests a targeted mechanism for inducing cell death in cancer cells.
DNA Cleavage Activity Investigations
Several phenanthridine derivatives have been investigated for their ability to interact with DNA and associated enzymes, such as topoisomerases. These enzymes are critical for DNA replication and transcription, making them important targets for anticancer drugs.
Certain benzo[c]phenanthridine (B1199836) alkaloids are known to induce DNA cleavage by targeting topoisomerase I or II. frontiersin.org Synthetic phenanthridine derivatives have been developed to enhance this activity. For example, a series of novel phenanthridine derivatives were synthesized and evaluated for their anticancer and DNA cleavage activities. icr.ac.uk Compound 5g from this series displayed significant DNA cleavage activity. icr.ac.uk
Further studies have identified phenanthridine derivatives as potent inhibitors of both DNA topoisomerase I and II. frontiersin.orgnih.gov Compound 8a , for instance, was found to inhibit the activity of both enzymes in a cell-free relaxation assay using pBR322 DNA. frontiersin.org This dual inhibitory activity is a valuable characteristic for an anticancer agent, as it can overcome resistance mechanisms associated with the downregulation of a single topoisomerase. The ability of these compounds to trap the topoisomerase-DNA cleavage complex leads to DNA damage and subsequent cell death. nih.gov
| Compound/Analogue Class | Assay Type | Observed Mechanism | Source |
|---|---|---|---|
| PJ34 | Cell Cycle Analysis | G2/M phase arrest in breast cancer cells. | researchgate.net |
| Compound 8a | Cell Cycle Analysis, Western Blot | S phase arrest; Downregulation of Bcl-2, Upregulation of Bax. | frontiersin.orgnih.gov |
| Compound 5g | DNA Cleavage Assay | Demonstrated significant DNA cleavage activity. | icr.ac.uk |
| Compound 8a | Topoisomerase Inhibition Assay | Inhibition of both DNA topoisomerase I and II. | frontiersin.org |
| Benzo[c]phenanthridines | Topoisomerase Inhibition Assay | Induce DNA cleavage by targeting topoisomerase I or II. | frontiersin.org |
Reporter Gene Assays for Gene Expression Modulation
Reporter gene assays are powerful tools for studying the modulation of gene expression by a compound. nih.gov These assays typically involve linking a promoter of interest to a reporter gene (e.g., luciferase or β-galactosidase). jhoponline.com Changes in the expression of the reporter gene then reflect the activity of the promoter in response to a stimulus.
Advanced Characterization and Computational Studies
Spectroscopic and Diffraction Techniques for Molecular Structure Elucidation
The precise molecular architecture of 6-Piperazinophenanthridine is established through a combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound with high accuracy. measurlabs.com This technique provides an exact mass measurement, which can be used to determine the molecular formula of the analyte. measurlabs.com For novel synthesized compounds like this compound derivatives, HRMS is crucial for verifying that the intended molecule has been formed. The high precision of HRMS allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. labmanager.com
In the analysis of heterocyclic compounds, such as the derivatives of piperazine (B1678402), HRMS data is used to confirm the molecular weight and fragmentation patterns. derpharmachemica.comuni-bielefeld.de For instance, in the characterization of newly synthesized iminophosphorane derivatives of piperazine, HRMS provides the definitive molecular ion peak corresponding to the calculated exact mass, confirming the successful synthesis. derpharmachemica.com
Table 1: Representative HRMS Data for a Heterocyclic Compound
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| Iminophosphorane derivative of 1-(4-fluorophenyl) piperazine | C₂₃H₂₅FN₃P | 393.1821 | 393.1825 |
This table presents representative data for a related heterocyclic compound to illustrate the application of HRMS.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. irisotope.com Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in the this compound scaffold can be determined.
¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the aromatic protons on the phenanthridine (B189435) core and the aliphatic protons of the piperazine ring are indicative of their specific locations within the molecule.
The structural assignment is further confirmed by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which reveal correlations between protons and carbons.
Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Phenol Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.01-6.88 (m) | 115.1-156.9 |
| Aromatic OH | 10.21 (s) | - |
| Imine CH | 8.69 (s), 9.04 (s) | 170.8 |
(s = singlet, m = multiplet). This table shows representative NMR data for a complex phenolic derivative to illustrate the types of information obtained from NMR spectroscopy. beilstein-journals.org
Single Crystal X-ray Diffraction (XRD) provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of a crystalline compound. redalyc.org For complex molecules like this compound derivatives, XRD can reveal the conformation of the piperazine ring and the planarity of the phenanthridine system.
The crystal structure of a 1,6-bis(phenylethynyl)pyrene-based cyclophane, for example, revealed intramolecular π-stacked structures. rsc.org Similarly, for a pyridazinone derivative, XRD analysis showed that the chlorophenyl and pyridazinone rings are nearly perpendicular. nih.gov This level of detail is crucial for understanding the molecule's shape and how it might interact with biological targets.
Table 3: Representative Crystallographic Data for a Heterocyclic Compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.6503(7) |
| b (Å) | 11.1188(8) |
| c (Å) | 13.2711(11) |
| α (°) | 79.185(7) |
| β (°) | 71.970(7) |
| γ (°) | 87.951(6) |
This table presents representative crystallographic data for a cobalt complex to illustrate the parameters determined by XRD. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization (e.g., 1H NMR, 13C NMR)
Biophysical Techniques for Ligand-Target Interaction Studies
Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. Biophysical techniques such as UV-Visible and fluorescence spectroscopy are employed to study these interactions.
UV-Visible absorption spectroscopy is a fundamental technique used to investigate the binding of small molecules to macromolecules like DNA. nih.gov Changes in the absorption spectrum of the molecule upon addition of the target can indicate the type of interaction. Hypochromism (a decrease in absorbance) and a red shift (bathochromism) in the absorption maxima are often indicative of intercalative binding, where the planar phenanthridine ring inserts between the base pairs of DNA. mdpi.com Conversely, hyperchromism (an increase in absorbance) can suggest non-intercalative interactions, such as groove binding. nih.gov
For example, in studies of other DNA-binding agents, the addition of calf thymus DNA (ct-DNA) to a solution of the compound leads to a decrease in the intensity of the main absorption band, suggesting a strong interaction between the compound and DNA. mdpi.com
Table 4: Representative UV-Visible Spectral Data for a Compound Interacting with DNA
| Species | λₘₐₓ (nm) | Absorbance Change |
| Compound Alone | 280 | - |
| Compound + DNA | 282 | Hypochromism |
This table illustrates typical changes observed in the UV-Vis spectrum upon DNA binding.
Fluorescence spectroscopy is a highly sensitive technique for studying ligand-target interactions. rsc.org Many phenanthridine derivatives are fluorescent, and changes in their fluorescence properties upon binding to a macromolecule can provide information about the binding affinity and mechanism.
Intercalation into the hydrophobic environment of the DNA double helix often leads to an enhancement of the fluorescence quantum yield and a shift in the emission maximum. Competitive displacement assays using known DNA-binding dyes like ethidium (B1194527) bromide can further confirm an intercalative binding mode. Quenching of the fluorescence of a DNA-bound dye upon addition of the test compound suggests that it is displacing the dye, likely through intercalation.
The binding constant (Kb), which quantifies the affinity of the ligand for the target, can be determined from the changes in fluorescence intensity upon titration with the macromolecule.
Table 5: Representative Fluorescence Data for a DNA-Binding Agent
| Parameter | Value |
| Excitation Wavelength (nm) | 450 |
| Emission Wavelength (nm) | 550 |
| Binding Constant (Kb) (M⁻¹) | 2.9 x 10⁵ |
This table presents representative fluorescence data for a DNA-binding compound to illustrate the parameters that can be determined. researchgate.net
Fluorescence Spectroscopy for Binding Affinity and Intercalation Detection
Computational Chemistry and Molecular Modeling
Computational methods are indispensable for understanding the molecular interactions that underpin the biological effects of compounds like this compound. These techniques allow for the detailed exploration of binding modes, interaction energies, and the dynamic behavior of ligand-receptor complexes at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. tmkarpinski.com It is widely used to study the interactions between small molecules and macromolecules like proteins and DNA. tmkarpinski.comneurosnap.ai For this compound, molecular docking can be employed to predict its binding site and mode of interaction with DNA. Given its planar aromatic structure, it is plausible that this compound could interact with DNA through intercalation or minor groove binding. tmkarpinski.com
Docking studies can provide insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-DNA complex. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov For protein targets, docking can identify key amino acid residues involved in the binding, which can be crucial for understanding the mechanism of action and for designing more potent and selective analogs. neurosnap.ai While specific docking studies for this compound were not detailed in the provided results, the methodology is well-established for similar molecules that target DNA and proteins. tmkarpinski.comnih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the physical movements of atoms and molecules over time. oncotarget.com This technique is invaluable for exploring the conformational landscape of a ligand-DNA or ligand-protein complex and assessing its stability. nih.govmdpi.com Starting from a docked pose, an MD simulation can reveal how the complex behaves in a more realistic, solvated environment.
MD simulations can be used to:
Assess the stability of the predicted binding mode from docking studies.
Observe conformational changes in both the ligand and the macromolecule upon binding. nih.gov
Calculate the binding free energy, providing a more accurate estimation of the binding affinity.
Identify key interactions that persist throughout the simulation, highlighting their importance for binding. oncotarget.com
For instance, MD simulations can track the distance between different domains of a protein or the distance between the ligand and specific residues or base pairs over the simulation time, providing insights into the dynamics and stability of the interaction. nih.gov Although specific MD simulation data for this compound was not available, this technique is a standard and powerful tool for studying the dynamic nature of such interactions. nih.govmdpi.com
Quantum chemical calculations, such as Density Functional Theory (DFT), offer a high level of theoretical accuracy for studying the electronic structure and properties of molecules. q-chem.com DFT can be used to calculate a variety of properties for this compound, including its optimized geometry, electronic charge distribution, and the energies of its molecular orbitals (HOMO and LUMO). mdpi.complos.org
These calculations are crucial for:
Understanding the intrinsic electronic properties of the molecule that drive its interactions.
Characterizing the nature of non-covalent interactions, such as stacking and hydrogen bonding, between the ligand and its target. researchgate.net
Calculating thermodynamic parameters, such as heats of formation, which can provide insights into the stability of the compound. mdpi.com
DFT calculations can be performed in both the gas phase and in the presence of a solvent to more accurately model biological conditions. plos.org The results from DFT can complement experimental data and provide a deeper understanding of the chemical reactivity and binding capabilities of this compound. The PubChemQC project, for example, provides large datasets of molecules with optimized geometries and electronic properties calculated using DFT methods like B3LYP/6-31G*. riken.jp
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. u-strasbg.fr It plays a crucial role in modern drug discovery, particularly in the identification of new lead compounds through virtual screening. nih.govmedchemexpress.com Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nvidia.com
Starting with the this compound scaffold, cheminformatics tools can be used to:
Search large chemical databases for structurally similar compounds or analogs.
Calculate various molecular descriptors for these analogs, such as molecular weight, logP, and polar surface area, to assess their drug-likeness. u-strasbg.fr
Perform virtual screening of these analogs against a specific biological target (e.g., a particular DNA sequence or protein) to predict their binding affinity. nih.gov
This process allows for the rapid and cost-effective identification of promising new compounds for further experimental investigation, accelerating the discovery of novel analogs of this compound with potentially improved properties. nvidia.com Consensus scoring methods, which combine results from multiple screening techniques, can enhance the accuracy of hit identification. nih.gov
Future Research Directions and Translational Potential Preclinical Focus
Design and Synthesis of Next-Generation 6-Piperazinophenanthridine Analogues
The evolution of this compound from a lead compound into a clinical candidate necessitates extensive chemical modification to enhance its pharmacological profile. This involves the rational design and synthesis of new analogues with improved potency, selectivity, and drug-like properties.
Exploration of Novel Substitution Patterns and Hybrid Structures
The synthesis of next-generation analogues will focus on systematically exploring the chemical space around the this compound core. Methods for preparing substituted derivatives, such as the synthesis of 3-methyl-10-chloro-piperazinophenanthridine, have been established and can serve as a foundation for creating diverse chemical libraries. google.com Future synthetic campaigns will target various positions on both the phenanthridine (B189435) and piperazine (B1678402) rings.
Key strategies include:
Systematic Substitution: Introducing a variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro, and amino groups) at different positions on the phenanthridine skeleton to probe structure-activity relationships (SAR).
Piperazine Ring Modification: Modifying the N-4 position of the piperazine ring with different substituents to modulate solubility, cell permeability, and target engagement.
Creation of Hybrid Molecules: Designing hybrid structures that conjugate the this compound scaffold with other pharmacophores. This approach aims to combine the biological activities of two different molecular entities to achieve synergistic effects or multi-target engagement.
Development of Targeted Delivery Systems (Conceptual, Preclinical)
To improve the therapeutic index of this compound analogues, the development of targeted delivery systems is a critical preclinical objective. nih.gov These systems are designed to increase drug concentration at the site of action while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing potential toxicity. nih.govnih.gov Nano-drug delivery carriers, such as polymer-based nanoparticles, liposomes, and inorganic nanoparticles, offer a versatile platform for this purpose. nih.govmdpi.com
Conceptual preclinical delivery strategies could include:
Liposomal Formulations: Encapsulating the compound within liposomes to improve solubility and alter its pharmacokinetic profile.
Polymeric Nanoparticles: Utilizing biodegradable polymers to create nanoparticles that provide controlled, sustained release of the encapsulated drug. ekb.eg These systems have the advantage of being easily modifiable and biodegradable. mdpi.com
Ligand-Targeted Nanocarriers: Decorating the surface of nanocarriers with specific ligands (e.g., antibodies, peptides, or small molecules) that bind to receptors overexpressed on target cells, such as cancer cells. nih.gov This active targeting strategy can significantly increase the selectivity of the drug. nih.gov
| Delivery System | Description | Potential Advantages for Preclinical Development | Reference |
|---|---|---|---|
| Liposomes | Spherical vesicles composed of one or more lipid bilayers. | Increases solubility and retention time, can be modified for targeting. | mdpi.com |
| Polymer Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers. | Enhances stability and payload capacity, easy to modify. | mdpi.com |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and drug loading, surface can be functionalized for targeting. | nih.gov |
| Inorganic Nanoparticles | Carriers based on materials like gold or silica. | Excellent prospects for targeted delivery and imaging diagnosis. | nih.gov |
Unveiling Novel Biological Targets and Mechanistic Pathways
A fundamental aspect of preclinical development is to understand how a compound exerts its effects at a molecular level. High-throughput, data-rich methodologies are essential for identifying biological targets and mapping the complex cellular responses to this compound analogues.
Phenomic and Proteomic Profiling in Preclinical Models
Phenomic and proteomic profiling are powerful techniques for mechanism-of-action deconvolution and biomarker discovery. nih.govraybiotech.com
Phenomic Profiling: This approach uses high-content imaging of cells treated with a compound to generate a multiparametric "phenotypic fingerprint." nih.gov By comparing the fingerprint of a this compound analogue to those of reference compounds with known mechanisms, researchers can form hypotheses about its biological function. nih.gov Profiling compounds across multiple concentrations and cell lines can further refine these predictions. nih.gov
Proteomic Profiling: Using techniques like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins within cells or tissues following treatment. nih.govcrownbio.com This can reveal which cellular pathways are affected by the compound. nih.gov Applying proteomics to preclinical models, such as human tumor xenografts in immunodeficient mice, can provide key insights into a drug's effect in a more complex biological system. crownbio.com Such studies can identify proteins and pathways related to inflammation, immune response, or synaptic activity that are modulated by the compound. nih.gov
Systems Biology Approaches to Understand Cellular Responses
Systems biology offers a holistic approach to deciphering the complexity of biological systems by integrating data from multiple sources, including genomics, proteomics, and phenomics. This strategy moves beyond a single-target paradigm to build comprehensive models of cellular and organismal responses. nih.gov
For this compound, a systems biology approach would involve:
Network Construction: Integrating proteomic and phenomic data to construct interaction networks that illustrate the pathways perturbed by the compound.
Computational Modeling: Using the generated data to create computational models that can predict cellular responses to different analogues or concentrations.
Disease Mapping: Placing the identified targets and pathways into the context of larger disease mechanism maps to understand the compound's potential therapeutic relevance. altex.org This helps to bridge the gap between in vitro data and in vivo effects, fostering a more robust, mechanistically-grounded approach to drug development. altex.org
Strategic Development of this compound as a Research Tool
The strategic development of a compound like this compound into a research tool involves leveraging its intrinsic properties and modifying its structure to create agents for specific laboratory applications. This includes harnessing its fluorescent characteristics for imaging and utilizing it in assays to identify and validate its biological targets.
Fluorescent Labeling and Imaging Applications (Research Context)
Many phenanthridine derivatives possess intrinsic fluorescent properties that make them valuable for imaging applications without the need for an external fluorescent tag. beilstein-journals.orgbeilstein-archives.org This autofluorescence can be used to monitor the compound's uptake and subcellular localization.
For example, confocal microscopy has been used to visualize the accumulation of benzo[c]phenanthridine (B1199836) derivatives within human colon carcinoma cells, revealing that the compounds are taken up by the cells and tend to accumulate in the perinuclear region and inside the nucleus. mdpi.com Similarly, the natural fluorescence of certain benzo[c]phenanthridine derivatives was used to show their accumulation within Mycobacterium tuberculosis cells. asm.org
In a more sophisticated approach, the phenanthridine scaffold can be deliberately conjugated with other fluorescent molecules to create advanced probes. Researchers have synthesized phenanthridine-pyrene conjugates where the π–π stacking interaction between the two aromatic systems leads to the formation of an excimer, which has a distinct, red-shifted fluorescence emission. beilstein-journals.orgbeilstein-archives.org This property is highly sensitive to the local environment and can be used to signal the probe's binding to biomolecules like DNA, RNA, or proteins. beilstein-journals.orgbeilstein-archives.org
Table 1: Examples of Fluorescent Phenanthridine Derivatives and Applications
| Derivative Class | Fluorescent Feature | Application | Citation(s) |
|---|---|---|---|
| Benzo[c]phenanthridines | Autofluorescence (Green) | Imaging accumulation in human cancer cells and bacteria | mdpi.comasm.org |
| Phenanthridine-Pyrene Conjugates | Excimer Formation (Red-shifted emission) | Probe for DNA/RNA and enzyme binding | beilstein-journals.orgbeilstein-archives.org |
Utility in Target Identification and Validation Assays
A primary use of phenanthridine derivatives in research is to identify and validate their molecular targets. Various biochemical and cell-based assays are employed for this purpose. A fluorescence polarization assay was instrumental in structure-activity relationship studies of phenanthridine-based analogues designed to inhibit the pro-survival protein Bcl-XL. ebi.ac.uk This assay measured the inhibitory constants of the compounds by monitoring their ability to disrupt the interaction between Bcl-XL and a fluorescently tagged Bak-BH3 peptide, thereby validating Bcl-XL as a direct target. ebi.ac.uk
Furthermore, phenanthridine derivatives are often screened against panels of enzymes to determine their specificity. This approach has been used to identify derivatives that act as potent inhibitors of topoisomerase I (TOP-I), a key enzyme in DNA replication. mdpi.com The development of inhibitors for Polo-like kinase 1 (PLK1), a critical regulator of mitosis that is overexpressed in many cancers, also relies on screening heterocyclic compounds, including phenanthridines, for their ability to bind to the kinase's active site. nih.govfrontiersin.org Such assays are essential for confirming the mechanism of action and for building confidence in a compound's therapeutic potential before advancing to more complex studies.
Q & A
Q. How should researchers respond to peer critiques about mechanistic hypotheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
